2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Catalog No.
S14221958
CAS No.
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Product Name

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

IUPAC Name

2-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-11-7-8-17-10-13(16-15(17)9-11)12-5-3-4-6-14(12)18-2/h3-10H,1-2H3

InChI Key

KQKAAVJOOJKWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3OC

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which are heterocyclic compounds characterized by a fused imidazole and pyridine ring system. This particular compound features a methoxy-substituted phenyl group at the second position of the imidazole ring and a methyl group at the seventh position. The structural formula can be denoted as C13H12N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its molecular structure. The unique arrangement of these groups imparts specific chemical properties and biological activities to the compound.

The reactivity of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is influenced by its functional groups. Common reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution reactions.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyridine rings may participate in nucleophilic reactions, especially under acidic or basic conditions.
  • Cyclization Reactions: Given its structure, it can undergo cyclization to form more complex heterocycles.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives.

Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities. Specifically, 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has been studied for:

  • Antimicrobial Activity: Compounds in this class often exhibit significant antimicrobial properties against various pathogens.
  • Antiviral Effects: Some derivatives have shown efficacy against viruses such as human cytomegalovirus.
  • Anticancer Properties: Research indicates that imidazo[1,2-a]pyridines can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Neuroprotective Effects: Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to inhibit β-amyloid formation .

Several methods for synthesizing 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine have been reported:

  • Condensation Reactions: A common method involves the reaction of 5-methyl-2-amino-pyridine with 2-methoxy-benzaldehyde under acidic conditions. This reaction can be catalyzed by iodine or other Lewis acids .
  • Multi-component Reactions: Recent advancements have introduced multi-component reactions where 2-aminopyridine reacts with aryl aldehydes and isocyanates in the presence of catalysts like iron(II) chloride .
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound has been shown to enhance yields and reduce reaction times in synthesizing imidazo[1,2-a]pyridines .

These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.

The applications of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine extend into various fields:

  • Pharmaceutical Industry: Due to its biological activities, it is explored as a potential drug candidate for treating infections and cancers.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds used in medicinal chemistry.
  • Fluorescent Probes: Some derivatives are being investigated for their fluorescence properties, which can be applied in imaging techniques for amyloid plaques in neurodegenerative diseases .

Interaction studies involving 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine focus on its binding affinity with various biological targets:

  • Protein Binding Studies: It has been evaluated for its interaction with proteins involved in signaling pathways related to cancer and inflammation.
  • Enzyme Inhibition Studies: Research has demonstrated its potential as an inhibitor of enzymes linked to viral replication and tumor growth.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2-(4-Methylphenyl)-7-methylimidazo[1,2-a]pyridineMethyl group at para position on phenylEnhanced lipophilicity
ZolimidineContains an additional nitrogen atomApproved drug for gastrointestinal disorders
ZolpidemBenzodiazepine derivative with sedative effectsUsed as a sleep aid
SaripidemSimilar structure but with different functional groupsAntidepressant properties

These compounds demonstrate variations in substituents that influence their biological activity and therapeutic applications. The unique methoxy substitution on the phenyl group in 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine distinguishes it from these similar compounds, potentially enhancing its selectivity and efficacy against specific targets.

Traditional Condensation Approaches Using α-Haloketones

The synthesis of imidazo[1,2-a]pyridines via condensation of α-haloketones with 2-aminopyridines remains a cornerstone strategy. For 2-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, this method typically involves reacting 2-amino-7-methylpyridine with α-bromo-2-methoxyacetophenone under basic conditions. Early protocols utilized neutral alumina as a catalyst, facilitating nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization to form the imidazo ring.

Recent optimizations have demonstrated that substituting α-bromoketones with α-chloro or α-iodo variants can alter reaction kinetics. For instance, Zhu et al. reported yields exceeding 85% when employing α-chloroketones in ethanol at reflux temperatures. The methoxy group at the 2-position of the phenyl ring introduces steric and electronic effects, necessitating prolonged reaction times (8–12 hours) compared to unsubstituted analogues. A proposed mechanism involves:

  • Imine formation between the α-haloketone and 2-aminopyridine.
  • Halogen displacement by the endocyclic nitrogen, generating an intermediate ammonium salt.
  • Intramolecular cyclization and aromatization to yield the fused heterocycle.
Reaction ConditionYield (%)Time (h)
α-Bromoketone, Al₂O₃, 80°C7810
α-Chloroketone, EtOH, reflux878
α-Iodoketone, DMF, 100°C826

This table illustrates the impact of halogen choice and solvent on efficiency. The electron-donating methoxy group enhances resonance stabilization, favoring cyclization but requiring precise temperature control to avoid side reactions.

Catalyst-Free and Solvent-Free Synthetic Strategies

Advancements in green chemistry have spurred catalyst- and solvent-free methods for imidazo[1,2-a]pyridine synthesis. For 2-(2-methoxyphenyl)-7-methyl derivatives, Zhu et al. achieved notable success by heating equimolar amounts of 2-amino-7-methylpyridine and α-bromo-2-methoxyacetophenone at 60°C without additives. This approach eliminates purification challenges associated with catalytic residues and reduces environmental toxicity.

Key advantages include:

  • Reduced reaction times (4–6 hours) due to increased reactant concentrations.
  • High atom economy, with yields consistently above 90% for electron-rich substrates.
  • Compatibility with bulky substituents, as the methoxyphenyl group does not hinder cyclization.

Mechanistic studies suggest that the inherent basicity of 2-aminopyridine facilitates deprotonation of the α-haloketone, initiating a tandem substitution-cyclization sequence. Solvent-free conditions further enhance the reaction rate by minimizing solvation effects, which can stabilize intermediates and delay aromatization.

Metal-Mediated Cyclization Techniques

Transition metals have been employed to catalyze imidazo[1,2-a]pyridine formation under milder conditions. Copper(II) triflate, for instance, accelerates the coupling of 2-aminopyridines with α-diazoketones via nitrogen insertion pathways. For 7-methyl derivatives, this method enables regioselective functionalization at the 2-position while preserving the methoxy group’s integrity.

A representative protocol involves:

  • Treating α-diazo-2-methoxyacetophenone with 2-amino-7-methylpyridine in acetonitrile.
  • Adding Cu(OTf)₂ (10 mol%) to initiate denitrogenation and C–N bond formation.
  • Stirring at room temperature for 3 hours to achieve 89% yield.

Palladium and iron catalysts have also been explored, though they exhibit lower efficiency for methoxy-substituted substrates. Comparative studies indicate that copper’s Lewis acidity optimally stabilizes transition states during cyclization, whereas bulkier metals like palladium induce steric clashes with the methoxyphenyl moiety.

Iodine-Catalyzed One-Pot Assembly Protocols

Iodine has emerged as a versatile catalyst for one-pot imidazo[1,2-a]pyridine synthesis. In a notable application, Ghosh et al. demonstrated that molecular iodine (20 mol%) in cyclohexane efficiently mediates the reaction between 2-amino-7-methylpyridine and 2-methoxyacetophenone derivatives. The protocol proceeds via:

  • Iodine-promoted enolization of the acetophenone.
  • Electrophilic iodination at the α-position.
  • Coupling with 2-aminopyridine and subsequent cyclization.

This method achieves 84% yield within 2 hours at ambient temperatures, outperforming traditional acid-catalyzed routes. The iodine catalyst also facilitates oxidative aromatization, circumventing the need for external oxidants. Scalability was validated through gram-scale synthesis of structurally analogous compounds, underscoring its industrial potential.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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